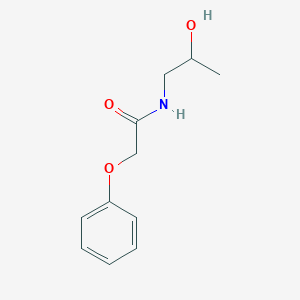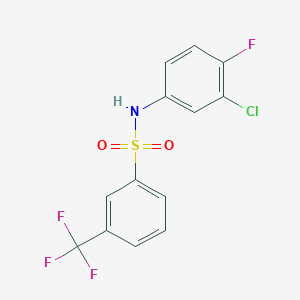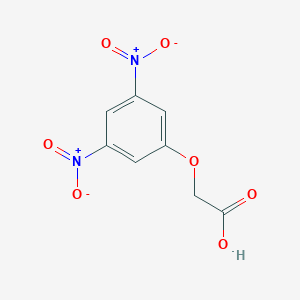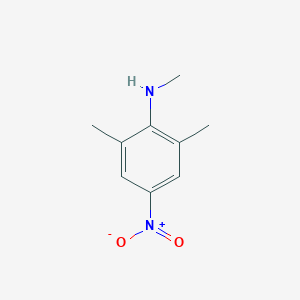
N-(4-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine, also known as AG-1478, is a synthetic small molecule compound that acts as a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. The compound has been extensively studied for its potential applications in cancer research and therapy.
作用機序
N-(4-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine acts as a potent and selective inhibitor of the EGFR tyrosine kinase. The compound binds to the ATP-binding site of the receptor, preventing the activation of downstream signaling pathways that promote cell growth, proliferation, and survival. This leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine has been shown to induce cell cycle arrest and apoptosis in cancer cells. The compound also inhibits angiogenesis, the process by which new blood vessels are formed to supply nutrients and oxygen to tumors. N-(4-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine has been shown to have minimal toxicity in normal cells and tissues, making it a promising candidate for cancer therapy.
実験室実験の利点と制限
N-(4-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine has several advantages for use in lab experiments. The compound is highly selective for the EGFR tyrosine kinase, which reduces the potential for off-target effects. N-(4-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine is also stable and can be easily synthesized in large quantities. However, one limitation of N-(4-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several potential future directions for research on N-(4-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine. One area of interest is the development of new analogs of the compound with improved potency and selectivity. Another area of interest is the investigation of the role of N-(4-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine in other signaling pathways and cellular processes. Additionally, the combination of N-(4-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine with other targeted therapies or immunotherapies may enhance its efficacy in cancer treatment.
合成法
N-(4-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine can be synthesized by a multi-step process involving the reaction of 4-chloroaniline with 2,3-dimethoxybenzaldehyde to form 4-chloro-2,3-dimethoxybenzylideneaniline, which is then reacted with anthranilic acid to form 4-chloro-2,3-dimethoxybenzylidene-2-aminobenzoic acid. The final step involves the cyclization of the intermediate compound to form N-(4-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine.
科学的研究の応用
N-(4-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine has been extensively studied for its potential applications in cancer research and therapy. The compound has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. N-(4-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
特性
製品名 |
N-(4-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine |
|---|---|
分子式 |
C16H14ClN3O2 |
分子量 |
315.75 g/mol |
IUPAC名 |
N-(4-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine |
InChI |
InChI=1S/C16H14ClN3O2/c1-21-14-7-12-13(8-15(14)22-2)18-9-19-16(12)20-11-5-3-10(17)4-6-11/h3-9H,1-2H3,(H,18,19,20) |
InChIキー |
LHGGYEWCVWOGFX-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)Cl)OC |
正規SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





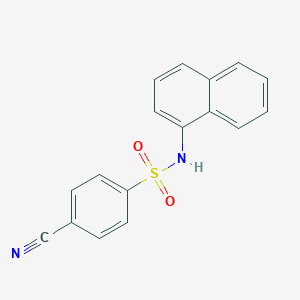
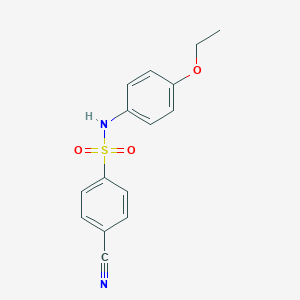

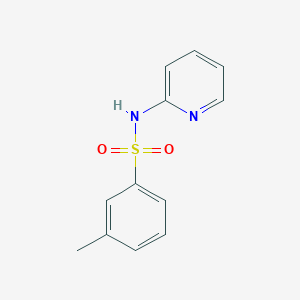
![Ethyl 4-{[(3-bromophenyl)sulfonyl]amino}benzoate](/img/structure/B263390.png)

